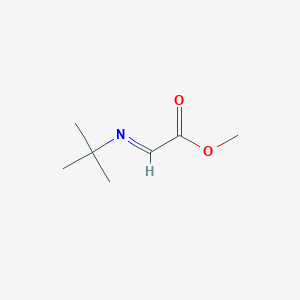
Methyl (2E)-(tert-butylimino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-(tert-butylimino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes a tert-butyl group and an imino group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E)-(tert-butylimino)acetate can be synthesized through various methods. One common approach involves the Wittig reaction, where an aldehyde or ketone reacts with a Wittig reagent to form an alkene product. In this case, the reaction of an appropriate aldehyde with methyl (triphenylphosphoranylidene) acetate yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. These reactions are carried out in the presence of acid catalysts, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-(tert-butylimino)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are employed.
Substitution: Nucleophiles like Grignard reagents can be used for substitution reactions.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Methyl (2E)-(tert-butylimino)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2E)-(tert-butylimino)acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters are metabolized .
Comparison with Similar Compounds
Methyl (2E)-(tert-butylimino)acetate can be compared with other esters such as ethyl acetate and methyl acetate. While all these compounds share the ester functional group, this compound is unique due to the presence of the tert-butyl and imino groups, which impart distinct chemical properties and reactivity .
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.
Methyl acetate: Used as a solvent and in the manufacture of adhesives and sealants.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
111601-45-7 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-tert-butyliminoacetate |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)8-5-6(9)10-4/h5H,1-4H3 |
InChI Key |
OQSONRXQUJUBND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















